4-chloro-N-{4-[(6-chloropyridazin-3-yl)amino]phenyl}-1-ethyl-1H-pyrazole-3-carboxamide
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Overview
Description
4-CHLORO-N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is an organic compound that belongs to the class of pyrazole carboxamides. This compound is characterized by its complex structure, which includes a pyrazole ring, a pyridazine ring, and multiple chlorine atoms. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring and the subsequent functionalization of the molecule. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazole ring.
Coupling Reactions: The coupling of the pyrazole ring with the pyridazine ring is carried out using coupling reagents like palladium catalysts in the presence of bases.
Amidation: The final step involves the formation of the carboxamide group through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
4-CHLORO-N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-CHLORO-N-[4-CHLORO-2-METHYL-6-(METHYLCARBAMOYL)PHENYL]-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
- 6-CHLORO-4-HYDROXY-3-PHENYLPYRIDAZINE
Uniqueness
4-CHLORO-N~3~-{4-[(6-CHLORO-3-PYRIDAZINYL)AMINO]PHENYL}-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features. The presence of both pyrazole and pyridazine rings, along with multiple chlorine atoms, contributes to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14Cl2N6O |
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Molecular Weight |
377.2 g/mol |
IUPAC Name |
4-chloro-N-[4-[(6-chloropyridazin-3-yl)amino]phenyl]-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C16H14Cl2N6O/c1-2-24-9-12(17)15(23-24)16(25)20-11-5-3-10(4-6-11)19-14-8-7-13(18)21-22-14/h3-9H,2H2,1H3,(H,19,22)(H,20,25) |
InChI Key |
PTSYYYRMKHJATG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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